5-(2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound characterized by the presence of a furan ring, a triazole ring, and a thiol functional group. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The structural features of this compound contribute to its reactivity and biological activity, making it a subject of interest for researchers.
The compound can be synthesized from commercially available precursors, such as furan derivatives and triazole compounds. Its synthesis typically involves specific chemical reactions that facilitate the formation of the desired structure.
5-(2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol belongs to the class of triazole derivatives, which are known for their diverse biological activities. It is also classified as a thiol compound due to the presence of the thiol functional group.
The synthesis of 5-(2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol generally involves a multi-step process that includes cyclization reactions. One common method involves the reaction of 2-furyl derivatives with triazole precursors under basic conditions.
The molecular formula for 5-(2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol is . The compound features:
Key data points include:
5-(2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol can undergo several types of chemical reactions:
The mechanism of action for 5-(2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol is not fully elucidated but involves interactions with various biological targets due to its structural characteristics.
Research indicates that compounds with similar structures often exhibit antimicrobial and antifungal properties through mechanisms that may involve inhibition of key enzymes or disruption of cellular processes.
5-(2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol has several scientific applications:
This compound continues to be an area of active research due to its diverse applications and potential benefits across various scientific disciplines.
The discovery of triazoles as privileged scaffolds in medicinal chemistry dates to 1885, but significant therapeutic exploitation began in the mid-20th century. The pivotal breakthrough emerged in 1944 with the identification of azole antifungal properties, leading to systemic antifungal agents like fluconazole and voriconazole that revolutionized invasive mycosis treatment. These drugs share a common 1,2,4-triazole core that inhibits fungal cytochrome P450 (CYP51), disrupting ergosterol biosynthesis [6] [9]. The evolution continued with structurally optimized derivatives such as posaconazole (2006), designed to overcome fluconazole-resistant Candida strains through enhanced target affinity and pharmacokinetics. The inherent modularity of 1,2,4-triazoles facilitated rapid diversification; over 20 FDA-approved drugs now incorporate this heterocycle, spanning indications from antimicrobials (cefatrizine) to antidepressants. The trajectory underscores how rational modification of the 1,2,4-triazole nucleus—exemplified by 5-(2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol (CAS 27106-14-5)—enables precise tailoring of drug-receptor interactions for next-generation therapeutics [8] [9].
Table 1: Key Milestones in 1,2,4-Triazole Drug Development
Year | Development | Significance |
---|---|---|
1885 | Bladin coins "triazole" term | Initial structural characterization |
1944 | Antifungal activity discovery | Validated azoles as bioactive scaffolds |
1990 | Fluconazole FDA approval | First broad-spectrum triazole antifungal |
2002 | Voriconazole FDA approval | Overcame fluconazole-resistant strains |
2020s | Hybrid molecules (e.g., triazole-thiazoles) | Addressing multidrug-resistant pathogens |
The strategic incorporation of furan and thiol moieties into the 1,2,4-triazole scaffold amplifies bioactivity through synergistic electronic and steric effects. Furan rings, as planar bioisosteres of phenyl groups, enhance π-stacking with biological targets while improving solubility profiles. In 5-(2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol, the furan-2-yl group at C5 enables selective interactions with microbial enzymes like dihydrofolate reductase (DHFR) and DNA gyrase—validated targets in antibacterial drug discovery [2] [6]. Concurrently, the thiol (-SH) group at C3 serves as a versatile pharmacophore:
The FuTine (Furan-Thiol-Amine) multicomponent reaction exemplifies this duality, where furan oxidation generates cis-2-butene-1,4-dial electrophiles that sequentially react with thiols and amines under physiological conditions to yield stable pyrrole heterocycles. This bioinspired reaction leverages furan-thiol reactivity for applications in peptide stapling, protein labeling, and macrocycle synthesis [3]. Material scientists further exploit this synergy; allyl-functionalized furans undergo UV-initiated thiol-ene click reactions to generate biobased polymer networks with tunable thermomechanical properties [7].
Table 2: Functional Group Contributions to Bioactivity
Group | Role in Molecular Design | Biological Impact |
---|---|---|
Furan | Bioisostere for phenyl; enhances π-stacking | Targets DHFR/DNA gyrase; improves microbial uptake |
Thiol | Metal chelation; redox modulation | Inhibits metalloenzymes; enables irreversible binding |
Triazole | Forms H-bonds; metabolic stability | Blocks CYP450; resists enzymatic degradation |
1,2,4-Triazoles exhibit complex tautomerism that profoundly influences their chemical behavior and biological interactions. 5-(2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol (CAS 27106-14-5) primarily adopts the 4H-1,2,4-triazole-3-thione tautomer, where the thiol proton migrates to N1, forming a thione (C=S) group [8]. This tautomer predominates due to:
Positional isomerism further modulates properties. The methyl group at N4 versus N1 alters electron density distribution—verified via NMR (δH 3.98 ppm for N-CH₃) and IR (νC=S 1250 cm⁻¹). Computational analyses reveal the thione tautomer is energetically favored by 8–12 kcal/mol over thiol forms. These dynamics impact reactivity:
Physical properties reflect this isomerism: density (1.47 g/cm³), boiling point (243.2°C), and flash point (100.9°C) differ significantly from isomeric 1-methyl analogs [1] [8]. Such tautomer-dependent property variations necessitate precise structural assignment in drug design.
Table 3: Spectroscopic Signatures of Predominant Tautomer
Technique | Key Features | Assignment |
---|---|---|
¹H NMR | δ 3.98 (s, 3H); δ 7.25–7.95 (furan m, 3H) | N-CH₃; furan H3/H4/H5 |
IR | 1250 cm⁻¹ (C=S); 1560 cm⁻¹ (C=N) | Thioketo; triazole ring stretch |
UV-Vis | λₘₐₓ 285 nm (ε 8500 M⁻¹cm⁻¹) | π→π* transition in triazole-furan |
Table 4: Compound Registry Data
Systematic Name | CAS Number | Molecular Formula | Molecular Weight | Density | Boiling Point |
---|---|---|---|---|---|
5-(2-Furyl)-4-methyl-4H-1,2,4-triazole-3-thiol | 27106-14-5 | C₇H₇N₃OS | 181.215 g/mol | 1.47 g/cm³ | 243.2°C |
Synonyms |
---|
3-(Furan-2-yl)-4-methyl-1H-1,2,4-triazole-5-thione |
5-(Furan-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol |
2-(2-Furyl)-5-mercapto-1-methyl-1,3,4-triazole |
3-Mercapto-4-methyl-5-(2-furyl)-1,2,4-triazole |
5-(2-Furyl)-4-methyl-1,2,4-triazole-3-thiol |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1